REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:7][OH:8])[o:6]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Cs+:22].[Cs+:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH:9][B:10]([OH:11])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[c:2]1(-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:3][cH:4][c:5]([CH2:7][OH:8])[o:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccc(Br)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc(-c2ccccc2)o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |